(2-Propyl-1,3-oxazol-5-yl)methanamine
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Overview
Description
(2-Propyl-1,3-oxazol-5-yl)methanamine is a chemical compound with the molecular formula C7H12N2O. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.
Mechanism of Action
Target of Action
Oxazole derivatives have been found to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties . These activities suggest that oxazole derivatives interact with a variety of biological targets.
Mode of Action
Oxazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific target and the context of the interaction.
Biochemical Pathways
Given the wide range of biological activities associated with oxazole derivatives, it is likely that multiple pathways are affected . The downstream effects of these interactions would depend on the specific pathway and the context of the interaction.
Result of Action
Given the wide range of biological activities associated with oxazole derivatives, it is likely that the compound has multiple effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
(2-Propyl-1,3-oxazol-5-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to bind with certain aminotransferases, altering their catalytic efficiency. Additionally, this compound can interact with nucleic acids, potentially affecting transcriptional processes .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to modulate cell signaling pathways, particularly those involving kinase enzymes. This modulation can lead to changes in gene expression, impacting cellular metabolism and function. For example, in certain cell types, this compound can enhance the expression of genes involved in oxidative stress responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound has been noted to inhibit certain proteases, thereby affecting protein degradation pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and altering their binding affinity to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, such as altered metabolic rates and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, it may enhance certain metabolic pathways without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range leads to maximal therapeutic benefits without adverse effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Propyl-1,3-oxazol-5-yl)methanamine typically involves the cyclization of appropriate precursors. One common method involves the N-acylation of amino acids with carboxylic acids, followed by cyclodehydration of the resulting N-acylamino acids . This process can be carried out under mild conditions using reagents such as N,N-diethylaniline.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
(2-Propyl-1,3-oxazol-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce various amine compounds .
Scientific Research Applications
(2-Propyl-1,3-oxazol-5-yl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- (2-Methyl-1,3-oxazol-5-yl)methanamine
- (2-Ethyl-1,3-oxazol-5-yl)methanamine
- (2-Propyl-1,3-oxazol-4-yl)methanamine
Uniqueness
(2-Propyl-1,3-oxazol-5-yl)methanamine is unique due to its specific substitution pattern on the oxazole ring, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(2-propyl-1,3-oxazol-5-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-2-3-7-9-5-6(4-8)10-7/h5H,2-4,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCBLYPGPOKSJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=C(O1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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